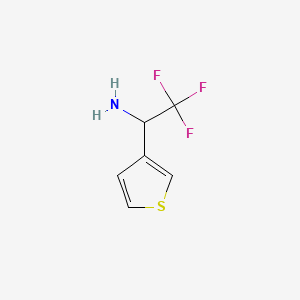

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-thiophen-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYLBHXBCYMVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine

[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine is a specialized fluorinated building block designed for high-value medicinal chemistry applications.[1][2] It serves as a bioisostere for

While the thiophen-2-yl isomer (CAS 65686-95-5) is commercially ubiquitous, the thiophen-3-yl isomer represents a strategic "bioisosteric hop" often employed to mitigate S-oxidation liabilities or fine-tune vector alignment in protein binding pockets.[1][2] This guide outlines the physicochemical rationale, synthesis, and handling of this specific isomer.

Chemical Structure & Identifiers[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 1-(Thiophen-3-yl)-2,2,2-trifluoroethan-1-amine |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 181.18 g/mol |

| Chirality | Contains one stereocenter (C1); typically required as pure ( |

| Structural Class |

Physicochemical Profile (Predicted vs. Analog)

The introduction of the trifluoromethyl (CF

| Property | Value (Predicted/Analog*) | Significance in Drug Design |

| pKa (Conjugate Acid) | 5.4 – 5.8 | Drastically lower than non-fluorinated amines (~9.5).[1][2] Reduces lysosomal trapping; increases passive permeability.[2] |

| LogP | ~1.8 – 2.1 | Higher lipophilicity than the phenyl analog due to the sulfur atom and CF |

| H-Bond Donor | 1 (NH | The NH protons are more acidic due to the electron-withdrawing CF |

| Metabolic Stability | High | The |

*Note: Data extrapolated from 1-(thiophen-2-yl) and phenyl analogs due to limited specific literature on the 3-yl isomer.[1][2]

Synthesis Strategies

Since 2,2,2-trifluoro-1-(thiophen-3-yl)ethanamine is not a commodity chemical, it is typically synthesized de novo.[1][2] The primary challenge is installing the amine functionality adjacent to the electron-withdrawing CF

Two robust pathways are recommended: Nucleophilic Trifluoromethylation (Route A) and Reductive Amination of the Ketone (Route B).[2]

Pathway Visualization[2]

Caption: Comparative synthesis routes. The Ketone/Ellman route (bottom path) is preferred for accessing enantiopure material.[2]

Detailed Protocol: Enantioselective Synthesis (Route B)[2]

This protocol generates the chiral amine with high enantiomeric excess (ee), essential for modern drug discovery.

Step 1: Synthesis of the Ketone Precursor

If 1-(thiophen-3-yl)-2,2,2-trifluoroethanone is unavailable commercially, synthesize it from 3-bromothiophene.[1][2]

-

Reagents: 3-Bromothiophene (1.0 eq), Magnesium turnings (1.1 eq) or n-BuLi, Ethyl trifluoroacetate (1.2 eq), Dry THF.

-

Procedure:

-

Generate 3-thienylmagnesium bromide (Grignard) or 3-thienyllithium in THF at low temperature (-78°C for Li, reflux for Mg).[1][2]

-

Cannulate the organometallic solution slowly into a solution of ethyl trifluoroacetate in THF at -78°C. Critical: Inverse addition prevents double addition of the nucleophile.

-

Quench with NH

Cl(aq).[2] Extract with Et

-

Step 2: Condensation with Ellman's Sulfinamide [2]

-

Reagents: Ketone (1.0 eq), (

)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), Dry THF. -

Procedure:

-

Mix ketone and sulfinamide in THF.[2] Add Ti(OEt)

under N -

Heat to reflux (70-80°C) for 16-24 hours. The electron-withdrawing CF

makes the ketone less electrophilic, requiring forcing conditions.[1] -

Cool, dilute with EtOAc, and quench with brine. Filter the titanium salts through Celite.

-

Purify the N-sulfinyl ketimine by silica gel chromatography.

-

Step 3: Diastereoselective Reduction & Deprotection [1][2]

-

Reagents: N-sulfinyl ketimine, NaBH

(2.0 eq), THF/MeOH (9:1). -

Procedure:

-

Cool the ketimine solution to -40°C. Add NaBH

.[1] -

Warm to RT and stir until conversion is complete (TLC monitoring).

-

Quench with NH

Cl.[2] Extract and concentrate.[1][2] -

Hydrolysis: Dissolve residue in MeOH. Add 4M HCl in dioxane (excess). Stir 1h.

-

Precipitate the amine hydrochloride salt with Et

O or basify to isolate the free base.

-

Reactivity & Medicinal Chemistry Applications[1][2][8][9]

Bioisosteric Design Rationale

The thiophene-3-yl moiety is a "silent" bioisostere of the phenyl ring but offers distinct advantages:

-

Geometry: The C-S-C bond angle (~92°) creates a different vector for the CF

-amine substituent compared to the hexagonal benzene ring. -

Metabolism: Thiophene-3-yl is generally less prone to metabolic oxidation than Thiophene-2-yl (which is susceptible to 5-position oxidation).[1][2]

-

Electronic Effects: Thiophene is electron-rich (

-excessive), yet the

Caption: Strategic selection of the 3-thienyl isomer to optimize metabolic stability and binding geometry.

Key Reactions

The reduced basicity of the amine requires modified conditions for coupling:

-

Amide Coupling: Standard EDC/HOBt may be sluggish.[2] Use high-activity coupling reagents like HATU or T3P with a non-nucleophilic base (DIPEA) to drive the reaction.[1][2]

-

Nucleophilic Substitution (S

Ar): The amine is a poor nucleophile.[2] Reactions with chloropyrimidines or similar electrophiles often require Pd-catalysis (Buchwald-Hartwig) rather than thermal displacement.[1][2] -

Stability: The free base is stable, but the hydrochloride salt is recommended for long-term storage to prevent potential decomposition or reaction with atmospheric CO

.[1]

Safety & Handling

-

Hazards: Like most fluorinated amines, this compound should be treated as Corrosive and Toxic .[1][2]

-

Specific Risk: Thiophene derivatives can have unpredictable sensitizing properties.[2] Handle in a fume hood.

-

Storage: Store the hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen). The free base is volatile and may degrade upon prolonged exposure to air.

References

The Trifluoromethyl Thiophene Amine Scaffold: A Bioisosteric Powerhouse in Modern Drug Design

Topic: Therapeutic potential of trifluoromethyl thiophene amines in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Fluorine-Thiophene" Synergy

In the high-stakes arena of lead optimization, the trifluoromethyl thiophene amine scaffold represents a convergence of two powerful medicinal chemistry strategies: bioisosterism and fluorine incorporation . While the trifluoromethyl-phenyl moiety is a staple in FDA-approved kinase inhibitors (e.g., Sorafenib, Nilotinib), its thiophene counterpart offers a distinct vector for optimizing physicochemical properties without sacrificing potency.

This guide analyzes the therapeutic utility of this scaffold, focusing on its ability to modulate lipophilicity (

Medicinal Chemistry Rationale: Structural Activity Relationships (SAR)[1][2]

The Bioisosteric Swap: Benzene vs. Thiophene

Replacing a benzene ring with a thiophene is a classical bioisosteric exchange. However, the addition of a trifluoromethyl (

-

Electronic Effects: The sulfur atom in thiophene is an electron donor by resonance but an electron withdrawer by induction. When paired with the strongly electron-withdrawing

group, the resulting scaffold becomes electron-deficient, lowering the -

Metabolic Blockade: The

group acts as a "metabolic shield," preventing oxidative metabolism at the site of attachment. In thiophenes, which are often prone to S-oxidation or ring opening, the -

Vector Geometry: The bond angle of a thiophene (C-S-C ~92°) differs significantly from benzene (120°). This "kink" allows the

group to probe different sub-pockets in a receptor active site, potentially overcoming resistance mutations caused by steric clashes in the phenyl series.

Visualization: The SAR Logic Flow

The following diagram illustrates the decision-making process for transitioning from a standard aniline scaffold to a trifluoromethyl thiophene amine.

Therapeutic Case Studies

Kinase Inhibitors: The Sorafenib Analog

Sorafenib (Nexavar) is a multi-kinase inhibitor used for renal and hepatocellular carcinoma. Its core structure features a 4-chloro-3-(trifluoromethyl)phenyl urea.[1][2]

-

The Thiophene Opportunity: Recent studies have synthesized analogs where the central phenyl ring is replaced by a thiophene. The 2-amino-4-(trifluoromethyl)thiophene moiety serves as the anchor for the urea linkage.

-

Data Comparison:

-

Sorafenib (Phenyl core): IC50 (VEGFR2) ~ 90 nM.

-

Thiophene Analog: IC50 (VEGFR2) ~ 50-100 nM (comparable potency).

-

Advantage: The thiophene analogs often exhibit improved solubility profiles due to the heteroatom and altered crystal packing, addressing a key limitation of the parent drug.

-

Anti-Infectives and NRF2 Activators

Beyond oncology, this scaffold has shown promise in:

-

Leishmaniasis: 2-amino-thiophene derivatives have demonstrated apoptotic activity against Leishmania amazonensis, with the

group enhancing lipophilicity to penetrate the parasitic membrane. -

Anti-Inflammatory (NRF2): Tetrahydrobenzothiophene derivatives bearing electron-withdrawing groups (like

) activate the NRF2 pathway, protecting cells from oxidative stress.

Experimental Protocols

Synthesis of 2-Amino-4-(Trifluoromethyl)thiophene-3-carboxylates

The Gewald Reaction is the most robust method for constructing this scaffold. The following protocol describes the synthesis of a key intermediate using a fluorinated

Reagents:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)

-

Cyanoacetic acid derivatives (e.g., methyl cyanoacetate) (1.0 equiv)

-

Elemental Sulfur (

) (1.0 equiv) -

Morpholine or Diethylamine (Catalytic/Base)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Condensation (Knoevenagel):

-

In a round-bottom flask, dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) and methyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Add Morpholine (10 mmol) dropwise at 0°C. Stir for 30 minutes. Note: The

group increases the electrophilicity of the ketone, facilitating this step.

-

-

Cyclization (Gewald):

-

Add elemental Sulfur (10 mmol) to the reaction mixture.

-

Heat the mixture to reflux (78°C) for 4–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Mechanism: The sulfur attacks the nitrile/alkene intermediate, followed by cyclization to form the thiophene ring.

-

-

Workup & Purification:

-

Cool to room temperature. The product often precipitates as a solid.

-

Filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the broad singlet of the

group (~7.5-8.0 ppm) and the thiophene proton. -

19F NMR: Distinct singlet for the

group (~ -60 ppm).

-

Synthetic Workflow Diagram

The following diagram details the synthetic pathway, highlighting the critical intermediate formation.

Comparative Data: Physicochemical Properties

The table below contrasts the theoretical properties of a standard aniline fragment versus its trifluoromethyl thiophene bioisostere.

| Property | 4-CF3-Aniline (Benzene Core) | 2-Amino-4-CF3-Thiophene (Bioisostere) | Impact on Drug Design |

| LogP (Lipophilicity) | ~2.8 | ~3.1 | Thiophene is slightly more lipophilic; good for CNS penetration or passive transport. |

| pKa (Amine) | ~2.5 (Weak base) | ~1.0 - 1.5 (Very weak base) | Reduced basicity minimizes lysosomal trapping and improves oral absorption. |

| Metabolic Stability | High (Para-blocked) | High (C4/C5 blocked) | Both scaffolds resist oxidation; Thiophene offers different metabolite profile. |

| H-Bond Potential | Donor ( | Donor ( | Sulfur atom can act as a weak H-bond acceptor, offering additional binding points. |

Future Outlook: Late-Stage Functionalization

The future of this scaffold lies in C-H activation . While the Gewald reaction builds the ring, modern photoredox catalysis allows for the direct trifluoromethylation of existing thiophene amines.

-

Protocol: Use of Togni's Reagent II with a Ruthenium photocatalyst can install a

group at the C5 position of a 2-aminothiophene, allowing for "late-stage" diversification of lead compounds without rebuilding the synthesis from scratch.

References

-

Synthesis of Trifluoromethyl-Substituted Heterocycles Source: ChemRxiv, 2025. Context: Detailed protocols for accessing 5-CF3-substituted thiophenes and their physicochemical profiling.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2022. Context: Discusses thiophene derivatives as kinase inhibitors and their antitumor activity.

-

Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs Source: PubMed Central (PMC), 2023. Context: Validates the bioisosteric replacement of the central phenyl ring in Sorafenib with heterocyclic analogs.

-

Evaluation of the antiproliferative activity of 2-amino thiophene derivatives Source: PubMed, 2016. Context: Establishes the baseline biological activity of the 2-amino thiophene scaffold in cancer cell lines.

-

The Trifluoromethyl Group as a Bioisosteric Replacement Source: Journal of Medicinal Chemistry (ACS), 2019.[3] Context: Foundational text on swapping nitro/phenyl groups for CF3 to improve metabolic stability and potency.

Sources

Technical Guide: Bioisosteric Significance of Thiophene vs. Phenyl in Fluorinated Amines

The following technical guide provides an in-depth analysis of the bioisosteric replacement of phenyl rings with thiophene moieties in the context of fluorinated amines.

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiophene is a classical strategy to modulate potency, lipophilicity, and metabolic profile.[1] However, when coupled with fluorinated amines , this exchange introduces complex electronic and physicochemical perturbations that are often non-intuitive.

This guide analyzes the structural, electronic, and metabolic implications of this switch. It highlights how the electron-rich nature of thiophene, contrasted with the electron-withdrawing effects of fluorine, creates a unique "push-pull" system that can optimize pKa for membrane permeability and block metabolic soft spots (S-oxidation).

The Bioisosteric Paradigm: Phenyl vs. Thiophene[1]

Structural and Electronic Divergence

While often used interchangeably, benzene (phenyl) and thiophene are electronically distinct.

-

Benzene (Phenyl): A 6-membered carbocycle with high resonance stability (

). It is electronically neutral to slightly electron-withdrawing depending on substitution. -

Thiophene: A 5-membered heterocycle.[1] It is

-excessive (electron-rich) because the sulfur atom donates a lone pair into the aromatic sextet. However, the Sulfur atom is also inductively electron-withdrawing (

Key Consequence: Thiophene is more susceptible to electrophilic attack (e.g., by CYP450 enzymes) than benzene, but its electron-rich cavity can form stronger

The "S" Factor: Non-Covalent Interactions

The sulfur atom in thiophene offers interaction vectors absent in phenyl:

-

Chalcogen Bonding: The

-hole on sulfur can accept electron density from backbone carbonyls. -

S···F Interactions: In fluorinated systems, an intramolecular

interaction can lock the conformation of the drug molecule, reducing entropic penalties upon binding.

The Fluorine Effect in Amine Scaffolds[2]

Integrating fluorine into amine-containing scaffolds (fluorinated amines) dramatically alters the physicochemical landscape.[2]

pKa Modulation

The basicity of the amine nitrogen is critical for solubility and lysosomal trapping.

-

Phenyl-Amines (Benzylamines): Typical pKa

. -

Thiophene-Amines: The inductive effect of sulfur (

) lowers the pKa of an adjacent amine slightly (approx. -

Fluorination Effect: Introducing a fluorine atom (or

group) on the ring or the

Design Rule: If a lead compound (Phenyl-Amine) is too basic (pKa > 10) leading to high phospholipidosis risk, switching to a Fluorinated Thiophene-Amine can simultaneously lower the pKa to the physiological sweet spot (

Lipophilicity (LogP)

-

Thiophene > Phenyl: Thiophene is generally more lipophilic than benzene due to the "soft" nature of sulfur.

-

Fluorine: Adds lipophilicity but also polarity depending on the vector.

-

Net Result: A fluorinated thiophene is significantly more lipophilic than a non-fluorinated phenyl, potentially improving blood-brain barrier (BBB) penetration but increasing clearance risk.

Metabolic Stability & Toxicity: The "Structural Alert"

The most critical technical consideration is the metabolic liability of the thiophene ring. Unlike the relatively inert phenyl ring, thiophene is a structural alert .

Mechanism of Bioactivation

Cytochrome P450 (CYP450) enzymes can oxidize the thiophene sulfur or the double bond, leading to reactive metabolites that cause hepatotoxicity (e.g., Tienilic acid, Suprofen).

Pathway A (S-Oxidation): Formation of a thiophene S-oxide, which is a Michael acceptor. Pathway B (Epoxidation): Formation of a thiophene 2,3-epoxide, which can ring-open to form reactive diketones.

The Fluorine Solution (Metabolic Blocking)

Strategically placing a fluorine atom on the thiophene ring (specifically at the C-2 or C-5 positions) can block these metabolic pathways. The high C-F bond strength and the electronegativity of fluorine deactivate the ring towards enzymatic oxidation.

Figure 1: Comparative metabolic pathways of unsubstituted thiophene vs. fluorinated thiophene scaffolds.

Synthetic Strategies: Constructing Fluorinated Thiophene Amines[4]

Synthesizing these scaffolds requires handling the sensitivity of the thiophene ring and the specific reactivity of fluorinating agents.

Methodology: The "Building Block" Approach

Rather than fluorinating a late-stage intermediate (which risks side reactions), it is superior to use fluorinated building blocks.

Target Scaffold: 2-(Trifluoromethyl)thiophen-3-amine derivatives.

Step 1: Gewald Reaction (Modified)

The Gewald reaction is the gold standard for synthesizing 2-aminothiophenes.

-

Reagents:

-Methylene carbonyl compound (Ketone/Aldehyde), Activated Nitrile (with -

Protocol:

-

Dissolve the ketone (1.0 eq) and the fluorinated nitrile (e.g., 4,4,4-trifluoro-3-oxobutanenitrile) in Ethanol.

-

Add elemental sulfur (1.0 eq).

-

Add morpholine dropwise at room temperature.

-

Reflux for 2–4 hours.

-

Critical Step: The presence of the electron-withdrawing

group may slow down the cyclization. Using a microwave reactor at 80°C often improves yield.

-

Step 2: Reductive Amination (Installing the Amine Chain)

If the target is a thiophene-methylamine (chain extending from the ring):

-

Reagents: Fluorinated Thiophene-Carbaldehyde, Primary Amine,

. -

Protocol:

-

Mix aldehyde and amine in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (

). -

Stir at RT for 12h.

-

Note: The electron-rich thiophene aldehyde reacts faster than benzaldehyde equivalents.

-

Data Summary: Phenyl vs. Thiophene Properties[1]

| Property | Phenyl-Amine (Reference) | Thiophene-Amine (Bioisostere) | Fluorinated Thiophene-Amine |

| Electronic Character | Neutral / Weakly Deactivated | Balanced (Rich Ring + EWG F) | |

| Amine pKa | ~9.3 (Benzylamine) | ~8.8 - 9.0 | 7.5 - 8.5 (Optimal) |

| Metabolic Liability | Low (unless substituted) | High (S-oxidation) | Low (Blocked sites) |

| Lipophilicity | Moderate | High | Very High |

| Conformation | Free rotation | Free rotation | Locked (S···F potential) |

Case Study: Fragment-Based Discovery (HRAS Mutant)

A compelling application of this bioisosteric switch is found in recent fragment-based drug discovery (FBDD) targeting the KRAS/HRAS G12V mutant, a notoriously "undruggable" cancer target.

-

Challenge: Phenyl-based fragments often lacked the specific geometry to fill the hydrophobic pocket of the mutant protein.

-

Solution: Researchers utilized a Fluorinated Thiophene-based library .

-

Mechanism: The thiophene scaffold provided a slightly smaller, distinct angle (

vs-

NMR Handle:

NMR allowed for rapid screening of binding affinity. -

Electronic Modulation: It tuned the electron density of the thiophene to match the electrostatic environment of the KRAS pocket.

-

-

Outcome: The fluorinated thiophene fragments showed confirmed binding where phenyl analogs failed, validating the significance of this bioisosteric replacement in modern oncology [1].

References

-

Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

Sources

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine CAS number and molecular weight

The following technical guide provides an in-depth analysis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine is a high-value fluorinated scaffold employed in drug discovery as a bioisostere for

Unlike its more common 2-thienyl isomer (CAS 65686-95-5), the 3-thienyl analog is a specialized research intermediate often synthesized in situ or on-demand. Its structural distinctiveness lies in the vector orientation of the sulfur atom relative to the pharmacophore, offering unique structure-activity relationship (SAR) opportunities in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Due to the specialized nature of this positional isomer, it is frequently referenced by its chemical structure or synthesized from its ketone precursor, 3-trifluoroacetylthiophene (CAS 30933-31-4).

Table 1: Key Chemical Data

| Property | Value / Description |

| Chemical Name | 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine |

| Systematic Name | 1-(Thiophen-3-yl)-2,2,2-trifluoroethylamine |

| CAS Number | Not Widely Listed (Precursor CAS: 30933-31-4) |

| Molecular Formula | |

| Molecular Weight | 181.18 g/mol |

| Exact Mass | 181.0173 |

| Chirality | Contains one stereocenter (C1); exists as |

| Predicted | ~5.5 – 6.5 (Lower than non-fluorinated amines due to |

| Predicted LogP | ~1.8 – 2.1 |

Note on CAS: While the 2-thienyl isomer is commercially indexed (CAS 65686-95-5), the 3-thienyl target is typically accessed via custom synthesis. Researchers should verify identity via NMR (

,) and HRMS.

Synthetic Methodologies

The synthesis of

Route A: The Ellman Sulfinamide Approach (Enantioselective)

This is the preferred route for generating chiral amine building blocks with high enantiomeric excess (

Mechanism & Causality

-

Condensation: Thiophene-3-carboxaldehyde is condensed with

- or -

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (

) is used. The addition is diastereoselective, controlled by the auxiliary. -

Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the free amine salt.

Detailed Protocol

-

Imine Formation:

-

Charge a flask with thiophene-3-carboxaldehyde (1.0 eq),

-tert-butanesulfinamide (1.1 eq), and -

Stir at reflux for 6–12 hours. Monitor by TLC.[5]

-

Quench with brine, filter through Celite, and concentrate. Purify the

-sulfinyl imine by flash chromatography.

-

-

Trifluoromethylation:

-

Dissolve the sulfinimine in dry THF at

. -

Add

(1.5 eq) followed by a catalytic amount of TBAT (tetrabutylammonium difluorotriphenylsilicate) or TMAF. -

Stir at

for 2 hours, then warm to RT. -

Critical Step: The reaction forms a silyl-protected intermediate. Quench with saturated

.

-

-

Hydrolysis:

-

Treat the intermediate with

in dioxane/methanol at RT for 1 hour. -

Precipitate the amine hydrochloride salt with diethyl ether or basify to extract the free amine.

-

Route B: Reductive Amination from Ketone

Starting from 3-trifluoroacetylthiophene (CAS 30933-31-4), this route is viable for racemic synthesis.

-

Oximation: React 3-trifluoroacetylthiophene with hydroxylamine hydrochloride and sodium acetate in EtOH/

to form the oxime. -

Reduction: Hydrogenate the oxime using

or reduce with

Visualization: Synthetic Pathways

Caption: Comparative synthetic workflows for accessing the target amine via Ellman auxiliary (Route A) or Ketone Reduction (Route B).

Medicinal Chemistry Utility

The "Fluorine Effect"

The incorporation of the trifluoromethyl group at the

-

Basicity Modulation: The strong electron-withdrawing nature of the

group lowers the -

Metabolic Stability: The

- -

Bioisosterism: The thiophene ring is a classic bioisostere for the phenyl ring (simulating the "meta" and "para" vectors depending on substitution). The 3-thienyl isomer provides a distinct geometric vector compared to the 2-thienyl, allowing for fine-tuning of ligand-protein interactions in the binding pocket.

Self-Validating Quality Control

To ensure the integrity of the synthesized building block, the following QC parameters must be met:

-

NMR: Should show a clean doublet (due to coupling with the methine proton) or singlet (if decoupled) around

-

Enantiomeric Excess (

): For chiral synthesis, verify

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

-Branched Amines." Chemical Reviews, 102(2), 445-478. Link -

Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Imines." Chemical Reviews, 111(9), 5260-5290. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

PubChem. (2025).[6][2] "Compound Summary: 3-Trifluoroacetylthiophene (CAS 30933-31-4)."[7] Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | C7H7F3N2 | CID 25219911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 753-90-2: 2,2,2-Trifluoroethylamine | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. 1522268-74-1 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine AKSci 1642DZ [aksci.com]

- 7. lookchem.cn [lookchem.cn]

Metabolic Stability & Profiling of Trifluoroethylamine (TFEA) Derivatives

Topic: Metabolic Stability of Trifluoroethylamine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Bioisosterism, Clearance Mechanisms, and Experimental Protocols

Executive Summary

The 2,2,2-trifluoroethylamine (TFEA) moiety (

However, the metabolic stability of TFEA derivatives is not a binary "stable/unstable" characteristic. While the strong

This guide provides the mechanistic grounding and self-validating protocols required to accurately profile these derivatives, distinguishing between true metabolic clearance and experimental artifacts caused by the moiety's high volatility.

Physicochemical Basis of Metabolic Behavior[1]

The Fluorine Effect on Basicity and Binding

The metabolic fate of TFEA derivatives is dictated by the strong electron-withdrawing nature of the trifluoromethyl group (

-

Modulation: The inductive effect (

-

Ethylamine

: ~10.7 (Protonated at physiological pH) -

Trifluoroethylamine

: ~5.7 (Significant fraction neutral at physiological pH)

-

-

Impact on Enzyme Affinity:

-

CYP450: The reduced basicity prevents the formation of strong cation-

interactions often required for binding to CYP active sites (e.g., CYP2D6). Furthermore, the electron-deficient nature of the -

Monoamine Oxidase (MAO): While MAO-B generally prefers lipophilic amines, the TFEA group often acts as a "metabolic shield." The electron-deficiency destabilizes the single-electron transfer (SET) or hydride transfer mechanisms typically employed by MAO isoforms.

-

Quantitative Comparison

| Property | Ethylamine Derivative | 2,2,2-Trifluoroethylamine Derivative | Metabolic Consequence |

| C-H BDE ( | ~98 kcal/mol | >100 kcal/mol | Slower H-abstraction by CYP450 (FeO |

| Basicity ( | > 10 | 5.0 – 6.0 | Reduced lysosomal trapping; altered transporter affinity. |

| Lipophilicity ( | Baseline | +0.4 to +0.8 increase | Increased membrane permeability; potential for higher non-specific binding. |

| Volatility (Free Amine) | bp 16.6°C | bp 37.0°C | CRITICAL: High risk of evaporation in standard assays. |

Metabolic Pathways & Toxicity Alerts[2]

The primary clearance route for N-alkylated TFEA derivatives is oxidative N-dealkylation . This pathway is a double-edged sword: it clears the drug but generates a toxic byproduct.

The Dealkylation Mechanism[1]

-

Oxidation: CYP450 (typically CYP2E1 or CYP2D6, depending on the scaffold) hydroxylates the

-methylene carbon. -

Collapse: The resulting carbinolamine is unstable and spontaneously collapses.

-

Release: The parent amine is released, along with 2,2,2-trifluoroacetaldehyde (TFAld) .

The Toxicity Cascade (TFAld)

Unlike standard acetaldehyde, TFAld is highly electrophilic due to the

-

Reactive Fate: It can form Schiff bases with lysine residues on proteins (haptenization).

-

Toxicological Link: In preclinical rat models, the formation of TFAld has been directly linked to testicular toxicity (spermatocytic degeneration).[1]

-

Detoxification: TFAld is rapidly oxidized by aldehyde dehydrogenase (ALDH) to Trifluoroacetic Acid (TFAA) , which is generally inert and excreted renally.

Pathway Visualization

The following diagram illustrates the oxidative dealkylation pathway and the critical toxicity junction.

[3]

Experimental Protocols: The Volatility Challenge

The Failure Mode: 2,2,2-Trifluoroethylamine (the fragment or the free reagent) has a boiling point of 37°C —exactly the temperature of standard metabolic incubations. If your derivative is a low molecular weight fragment, standard open-well plate incubations will result in false high clearance (disappearance due to evaporation, not metabolism).

Protocol: Volatility-Corrected Microsomal Stability

Objective: Determine intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

-

NADPH Regenerating System.

-

Vessels: 2 mL glass HPLC vials with PTFE/Silicone screw caps (Do NOT use 96-well plates with adhesive films).

-

Internal Standard: Deuterated analog or structurally similar stable compound.

Workflow:

-

Preparation: Prepare a 1 µM substrate solution in phosphate buffer (100 mM, pH 7.4).

-

Note: Minimize headspace in stock vials.

-

-

Pre-incubation: Aliquot microsomes (final conc. 0.5 mg/mL) into glass vials. Cap immediately. Pre-warm to 37°C in a heating block (5 min).

-

Initiation: Inject NADPH solution through the septum using a syringe to start the reaction. Do not open the cap.

-

Sampling: At time points (0, 5, 15, 30, 60 min), withdraw aliquots through the septum using a gas-tight syringe.

-

Quenching: Immediately dispense into cold acetonitrile containing the internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validation Step: Run a parallel control incubation without NADPH (buffer + microsomes + compound) in the same sealed vials.

-

Acceptance Criteria: >95% recovery of parent compound after 60 minutes. If recovery is <90%, the seal was compromised or non-enzymatic degradation occurred.

Decision Tree for Assay Selection

Optimization Strategies

If a TFEA derivative shows high metabolic clearance, the following medicinal chemistry strategies are proven to enhance stability:

-

Deuteration (

):-

Replacing the

-methylene hydrogens with deuterium introduces a Kinetic Isotope Effect (KIE). -

Since C-H bond abstraction is often the rate-limiting step (RLS) for CYP-mediated dealkylation, this can significantly reduce clearance (

). -

Expectation:

ranging from 2 to 5.

-

-

Steric Shielding:

-

Introduce ortho-substitution on the aromatic ring attached to the nitrogen (if applicable). This hinders the approach of the CYP heme-oxo species to the

-methylene.

-

-

Scaffold Hopping:

-

If the TFEA group is purely for lipophilicity/pKa modulation, consider a 1,1-difluoroethyl or oxetane group, though these lack the unique electronic profile of the

moiety.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.

-

Dowty, M. E., et al. (2011). Drug Design Structural Alert: Formation of Trifluoroacetaldehyde through N-Dealkylation Is Linked to Testicular Lesions in Rat. Toxicologic Pathology.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

U.S. National Library of Medicine. (2025). 2,2,2-Trifluoroethylamine Compound Summary. PubChem.[2]

Sources

Technical Guide: Safe Handling and Stewardship of Fluorinated Thiophene Amines

Topic: Safety Data Sheet (SDS) and Handling of Fluorinated Thiophene Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated thiophene amines represent a high-value, high-risk structural motif in modern medicinal chemistry. While the fluorine substituent often improves metabolic stability and lipophilicity, and the amine provides a functional handle for bioconjugation, the thiophene core introduces latent toxicity risks via metabolic bioactivation. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazards, rigorous handling protocols, and emergency response strategies specific to this chemical class.

Part 1: Chemical Architecture & Hazard Identification[1]

To safely handle these compounds, one must understand the synergistic hazards of their three structural components. This is not merely "toxic"; it is a multi-vector hazard system.

The Hazard Triad

The safety profile is defined by the interaction of the amine, the thiophene ring, and the fluorine substituents.

| Component | Primary Function | Associated Hazard | Mechanism of Action |

| Primary/Secondary Amine | Chemical Reactivity | Corrosivity / Sensitization | Basic nitrogen attacks mucous membranes; potential for skin sensitization via haptenization. |

| Thiophene Ring | Bioisostere for Benzene | Hepatotoxicity | Bioactivation by Cytochrome P450 (CYP450) to reactive sulfoxides/epoxides (Michael acceptors). |

| Fluorine Substituent | Metabolic Blockade | Combustion Toxicity | Thermal decomposition releases Hydrogen Fluoride (HF), a systemic poison and calcium scavenger. |

Mechanistic Hazard Cascade

The following diagram illustrates how intrinsic chemical properties translate into specific safety risks during handling and storage.

Figure 1: The mechanistic pathway from chemical structure to physiological and environmental hazard.

Part 2: The SDS Deep Dive (Critical Interpretation)

Standard SDSs often use generic language. For fluorinated thiophene amines, specific sections require expert interpretation.

Section 5: Fire-Fighting Measures (The HF Risk)

-

Standard Text: "Emits toxic fumes under fire conditions."

-

Expert Interpretation: This is a critical understatement. The combustion of fluorinated organics generates Hydrogen Fluoride (HF) . HF is not just an acid; it penetrates skin to decalcify bone and cause cardiac arrest.

-

Requirement: Firefighters must wear full chemical-resistant gear and SCBA. Water spray can form hydrofluoric acid runoff, which must be contained.

Section 10: Stability and Reactivity

-

Incompatibility: These compounds are often incompatible with strong oxidizing agents (due to the thiophene sulfur and amine) and strong acids.

-

Self-Reactivity: Aminothiophenes can be unstable. The amine group can react with the electron-rich thiophene ring in the presence of light or air, leading to polymerization or "tarring."

-

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation.

Section 11: Toxicological Information (The Bioactivation Trap)

-

The Hidden Risk: An SDS may list "Acute Toxicity" based on LD50, but fail to mention idiosyncratic toxicity .

-

Mechanism: Thiophenes are "structural alerts" in drug discovery. They undergo S-oxidation to form thiophene-S-oxides, which are highly reactive electrophiles.[1] These can bind covalently to liver proteins, causing immune-mediated hepatitis [1].

-

Handling Implication: Treat all fluorinated thiophene amines as potential hepatotoxins and sensitizers, regardless of the specific LD50 listed.

Part 3: Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

Nitrile gloves are often insufficient for aromatic amines, which can permeate thin nitrile films rapidly.

| PPE Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Laminate (Silver Shield/4H) | Aromatic amines permeate nitrile; Laminate offers broad chemical resistance [2]. |

| Gloves (Secondary) | Nitrile (Double Layer) | Provides dexterity. Change immediately upon splash contact. |

| Respiratory | Fume Hood (Required) | Volatile amines and "stench" characteristics require containment. |

| Eye Protection | Chemical Goggles | Face shield required if handling >5g or liquid formulations. |

Synthesis and Reaction Setup

Protocol: Quenching and Work-up

-

Acidification Caution: When acidifying reaction mixtures containing these amines, do so slowly in an ice bath. The exotherm can volatilize the free base or fluorinated byproducts.

-

Waste Segregation: Do not mix fluorinated waste with standard organic solvents if your facility incinerates waste. Fluorine destroys standard incinerator linings. Label clearly as "Fluorinated Organic Waste."

Spill Cleanup Workflow

This workflow ensures that the dual hazards of basicity and fluoride release are managed.

Figure 2: Step-by-step spill response protocol emphasizing containment and material compatibility.

Part 4: Toxicology & Metabolic Fate[1]

Understanding the metabolic fate is crucial for researchers designing drugs around this scaffold. The fluorination of the thiophene ring is often an attempt to block metabolic "soft spots," but it does not eliminate the risk of ring opening.

The Bioactivation Pathway

The thiophene ring is metabolized by CYP450 enzymes (specifically CYP2C9 and CYP3A4) [3].

Figure 3: Metabolic activation pathway leading to potential toxicity.

Scientific Insight: The presence of fluorine on the ring can electronically deactivate the S-oxidation pathway, but if placed incorrectly, it may actually stabilize the reactive epoxide intermediate. Researchers should screen for GSH adducts early in the discovery process (microsomal stability assays) to validate safety [4].

Part 5: Emergency Response (HF Specifics)

If a fluorinated thiophene amine is involved in a fire or thermal decomposition event, the generation of HF is the primary life-safety threat.

-

Skin Contact (Decomposition Products):

-

Immediate irrigation with water for 5 minutes.

-

Application of Calcium Gluconate Gel (2.5%): This is the specific antidote for fluoride ion exposure. It binds the fluoride to form insoluble Calcium Fluoride (

), preventing deep tissue necrosis and hypocalcemia [5]. -

Note: Standard burn treatments are ineffective against fluoride burns.

-

-

Inhalation:

-

Move to fresh air immediately.[2]

-

Oxygen administration by trained personnel.

-

Monitor for delayed pulmonary edema (fluid in lungs), which can occur up to 24-48 hours post-exposure.

-

References

-

Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. Link

-

Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. Link

-

Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Metabolic Bioactivation of Thiophene-Containing Drugs. Current Drug Metabolism. Link

-

Park, B. K., et al. (2011). The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. Annual Review of Pharmacology and Toxicology. Link

-

Honeywell Industrial Safety. (2018). Hydrofluoric Acid: Medical Management of Chemical Burns. Link

Sources

High-Purity Enantioselective Synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine via tert-Butanesulfinyl Imine Condensation

Executive Summary

Target Molecule: (S)- or (R)-2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine CAS (Racemic): 1240578-88-0 (Generic analog reference) Primary Application: Chiral bioisostere building block for medicinal chemistry (e.g., cathepsin inhibitors, calcilytics).

This Application Note details a robust, scalable protocol for the asymmetric synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine . Unlike standard benzylamines, the presence of the strongly electron-withdrawing trifluoromethyl (

We utilize the Ellman Chiral Auxiliary (Sulfinamide) approach. This method is selected over direct asymmetric transfer hydrogenation (ATH) or enzymatic routes for this specific substrate because it offers:

-

Self-Validating Intermediates: The diastereomeric purity (dr) of the sulfinamide intermediate can be quantified via

F-NMR prior to the final deprotection, ensuring the final enantiomeric excess (ee). -

Predictable Stereocontrol: The steric bulk of the tert-butyl group combined with the coordination ability of the sulfinyl oxygen provides reliable facial selectivity during reduction.

Strategic Analysis & Route Selection

Why Ellman's Auxiliary?

While Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is efficient for aryl ketones, trifluoromethyl ketimines are prone to hydrolysis and instability. The Ellman auxiliary converts the unstable

| Parameter | Ellman Sulfinamide Route | Asymmetric Transfer Hydrogenation |

| Enantioselectivity | >98% ee (after recrystallization) | 90-95% ee (ligand dependent) |

| Scale-Up Potential | High (Kg scale feasible) | High (low catalyst loading) |

| Purification | Crystallization of intermediate | Column chromatography of final amine |

| Operational Control | Stoichiometric control (High reliability) | Kinetic control (Sensitive to |

Mechanistic Pathway

The reaction proceeds via the formation of a sulfinimine, followed by a diastereoselective reduction. The stereochemistry is governed by a cyclic transition state (Zimmerman-Traxler model) where the reducing agent attacks from the face opposite the bulky tert-butyl group.

Figure 1: Synthetic workflow emphasizing the critical control point where diastereomeric purity is verified.

Detailed Experimental Protocol

Reagents & Equipment[2][3][4][5]

-

Substrate: 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanone (Commercially available or synthesized via Grignard).

-

Auxiliary: (

)-(+)-2-Methyl-2-propanesulfinamide (for ( -

Catalyst/Dehydrating Agent: Titanium(IV) ethoxide (

). -

Reductant: Sodium Borohydride (

). -

Solvents: Anhydrous THF, Methanol (HPLC Grade).

Step 1: Condensation (Imine Formation)

Objective: Convert the ketone to the activated

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanone (10.0 mmol, 1.0 equiv) and (

)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 equiv) to the flask. -

Solvation: Dissolve in anhydrous THF (50 mL, 0.2 M).

-

Activation: Add

(20.0 mmol, 2.0 equiv) dropwise via syringe. The solution will turn slightly yellow. -

Reaction: Heat to reflux (65-70 °C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:4) or

F-NMR. The ketone signal (approx -76 ppm) should disappear, replaced by the imine signal (approx -70 ppm).

-

-

Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). The titanium salts will precipitate as a white solid. Filter through a Celite pad.

-

Purification: Dry organic phase (

), concentrate, and purify via flash chromatography (0-20% EtOAc/Hexanes) to yield the

Step 2: Diastereoselective Reduction

Objective: Set the stereocenter.

-

Setup: Dissolve the purified

-sulfinyl imine (from Step 1) in THF (0.2 M) and cool to -45 °C (Acetonitrile/Dry Ice bath). Note: Lower temperature enhances diastereoselectivity. -

Reduction: Add

(2.0 equiv) in one portion.-

Mechanistic Insight:

is used here. For even higher selectivity,

-

-

Reaction: Stir at -45 °C for 4 hours, then allow to warm slowly to room temperature over 2 hours.

-

Quench: Add saturated aqueous

dropwise. -

Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.

-

Validation (Crucial): Analyze the crude sulfinamide by

F-NMR. You will see two signals corresponding to the diastereomers (-

Target Specification: If dr < 95:5, recrystallize from Hexanes/EtOAc before proceeding.

-

Step 3: Acidolytic Deprotection

Objective: Remove the auxiliary to release the free amine salt.

-

Reaction: Dissolve the diastereomerically pure sulfinamide in MeOH . Add 4M HCl in Dioxane (4.0 equiv).

-

Conditions: Stir at room temperature for 1 hour. A white precipitate (Amine HCl salt) may form.

-

Workup: Concentrate the solvent in vacuo to near dryness. Add diethyl ether to precipitate the hydrochloride salt fully.

-

Filtration: Collect the white solid by filtration. This is (S)-2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine hydrochloride .

Quality Control & Troubleshooting

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Identity | Thiophene protons (7.0-7.8 ppm), Methine q (4.5-5.0 ppm). | |

| Fluorine Content | Single singlet around -74 ppm (varies by solvent). | |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 98% ee (Hexane/IPA 90:10). |

| Purity | HPLC (C18) | > 98% Area. |

Troubleshooting Guide

-

Low Yield in Step 1:

ketones are less reactive due to sterics, despite electronics. Increase -

Poor Diastereoselectivity (dr < 80:20): Switch reducing agent to L-Selectride at -78 °C. The bulky borohydride enhances steric differentiation.

-

Racemization during Deprotection: Rare, but avoid heating during the HCl step. Keep at RT.

Safety & Handling

-

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanone: Volatile and potentially lachrymatory. Handle in a fume hood.

-

Titanium(IV) ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and

. -

Thiophene Derivatives: Potential sulfur smell; waste must be segregated into non-halogenated organic waste (unless fluorinated, then halogenated).

References

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link

-

Prakash, G. K. S., et al. "Asymmetric Synthesis of Trifluoromethylated Amines." Chemical Reviews, vol. 111, no.[1] 2, 2011, pp. 455–529.[1] Link

-

Rowlands, G. J. "Synthetic Applications of N-tert-Butanesulfinyl Imines." Synlett, 2002. Link

- Kuduk, S. D., et al. "Synthesis of 2,2,2-Trifluoro-1-arylethylamines via Nucleophilic Addition to N-Sulfinyl Imines." Tetrahedron Letters, vol. 45, 2004. (Provides specific precedents for aryl/heteroaryl CF3 amines).

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[2] Chemical Reviews, vol. 110, no. 6, 2010, pp. 3600–3740. Link

Sources

Application Note: High-Fidelity Enantiodiscrimination & Resolution Using 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine

Using 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine as a Chiral Auxiliary

Executive Summary

This guide details the application of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine (TTEA) as a specialized chiral auxiliary. Unlike traditional alkyl amines, TTEA integrates a strongly electron-withdrawing trifluoromethyl (

While the phenyl analog (1-phenylethylamine) is a standard auxiliary, the thiophene analog offers distinct

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3]

-

IUPAC Name: 1-(Thiophen-3-yl)-2,2,2-trifluoroethanamine

-

Role: Chiral Resolving Agent, Chiral Solvating Agent, Chiral Building Block.

-

Key Feature: The

group lowers the basicity of the amine (approx.

Mechanistic Advantages

-

Conformational Rigidity: The

group imposes a high rotational barrier, locking the "chiral pocket" and enhancing the discrimination between diastereomeric salts. -

Thiophene

-Interactions: The electron-rich thiophene ring engages in specific -

Fluorine NMR Reporter: The

group acts as a sensitive

Protocol A: Optical Resolution of Racemic Acids

Objective: Isolate single enantiomers of chiral carboxylic acids (e.g.,

Experimental Workflow

The resolution relies on the formation of diastereomeric salts with distinct solubility profiles.

Figure 1: Workflow for the optical resolution of racemic acids using TTEA.

Step-by-Step Procedure

-

Stoichiometry Calculation: Dissolve the racemic acid (10 mmol) in hot ethanol or isopropanol (minimized volume). Add 0.5 to 1.0 equivalents of enantiopure (S)-TTEA.

-

Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the amine selectively precipitates the less soluble enantiomer.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then to

overnight. -

Filtration: Collect the crystals (Salt A) by vacuum filtration. Wash with cold solvent.

-

Enrichment Check: Analyze a small sample via chiral HPLC or

NMR (see Section 4). If -

Liberation: Suspend the purified salt in diethyl ether or ethyl acetate. Add 1M HCl (1.2 eq) and shake vigorously.

-

Organic Layer: Contains the resolved Chiral Acid.

-

Aqueous Layer: Contains the TTEA hydrochloride salt.

-

-

Auxiliary Recovery: Basify the aqueous layer with 2M NaOH (pH > 10) and extract with DCM to recover the TTEA for reuse.

Protocol B: Chiral Solvating Agent (CSA) for NMR

Objective: Determine the enantiomeric excess (

Principle

TTEA forms transient diastereomeric complexes with chiral analytes in non-polar solvents (

Data Analysis Table

| Parameter | Specification |

| Solvent | |

| Concentration | 10–20 mM (1:1 ratio of Analyte:TTEA). |

| Shift Range | The |

| Separation ( | Typical splitting: 0.05 – 0.20 ppm (sufficient for baseline integration). |

| Advantages | No derivatization required; instant readout; high sensitivity of |

Procedure

-

Dissolve 5-10 mg of the chiral analyte in 0.6 mL of

. -

Add 1.0 equivalent of (S)-TTEA.

-

Acquire a

NMR spectrum (proton-decoupled). -

Integrate the two

doublets/singlets. The ratio of integrals corresponds directly to the enantiomeric ratio (er).

Protocol C: Diastereoselective Synthesis (Template Strategy)

Objective: Use TTEA as a covalent chiral template in the Ugi Multicomponent Reaction or Imine addition, directing the stereochemistry of the new center.

Critical Note on Cleavage: Unlike phenyl-based auxiliaries, the thiophene ring poisons Palladium catalysts, making standard hydrogenolysis (

-

Strategy A (Building Block): The TTEA moiety is retained as part of the pharmacophore (common in modern MedChem).

-

Strategy B (Desulfurization): If removal is required, Raney Nickel can be used to desulfurize the thiophene (converting it to a butyl group) and/or cleave the benzylic C-N bond under forcing conditions, though this is destructive.

Ugi Reaction Protocol

-

Imine Formation: Condense (S)-TTEA with an aldehyde (

) in methanol (2h, RT) to form the chiral imine. -

Addition: Add the isocyanide and carboxylic acid. Stir at RT for 24h.

-

Result: The resulting peptidomimetic backbone is formed with high diastereoselectivity (

) due to the steric bulk of the trifluoroethyl-thiophene group.

Figure 2: Diastereoselective Ugi reaction using TTEA as a chiral template.

Safety & Handling

-

Hazards: TTEA is an amine and organofluorine compound. It causes skin irritation and serious eye damage. Handle in a fume hood.

-

Stability: The

group stabilizes the amine against oxidation compared to non-fluorinated benzyl amines. Store at -

Thiophene Sensitivity: Avoid contact with strong oxidizing agents which may degrade the thiophene ring.

References

-

General Synthesis & Resolution of Trifluoro-1-arylethylamines

- Amination of aryl trifluoromethyl ketones with ammonium formate. (Leuckart-Wallach reaction and Lipase resolution).

-

Source:

-

Application as Chiral Solvating Agent

- Use of chiral amines for NMR enantiodiscrimin

-

Source:

-

Thiophene Chemistry & Cleavage Constraints

-

Reduction and Desulfurization of Thiophene Compounds (Raney Ni).[6]

-

Source:

-

-

Commercial Availability & Properties

- 1-[5-(Trifluoromethyl)

-

Source:

Disclaimer: This protocol is for research use only. Users must validate methods for their specific substrates.

Sources

Technical Support Center: Enantioselective Synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine

Ticket Subject: Improving Enantiomeric Excess (ee) in

Introduction: The "Fluorine-Thiophene" Challenge

You are encountering difficulty achieving high enantiomeric excess (ee) with 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine . This is a known challenge in medicinal chemistry caused by the synergistic difficulties of the Trifluoromethyl (

Root Cause Analysis

-

Electronic Destabilization: The strongly electron-withdrawing

group makes the intermediate imine/ketimine highly electrophilic but also prone to hydrolysis. Hydrolysis regenerates the ketone, which may undergo non-selective background reductive amination, eroding ee. -

Steric Ambiguity: The

group and the Thiophene ring have similar effective steric bulk in certain transition states, making discrimination by chiral catalysts difficult compared to Methyl vs. Aryl systems. -

Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to soft transition metals (Rh, Pd, Ir), deactivating the catalyst or altering the chiral pocket geometry.

Module 1: The Ellman Auxiliary Route (Nucleophilic Addition)

Recommended for: Lab-scale (mg to g), high reliability, establishing absolute configuration.

This method relies on the condensation of 2,2,2-trifluoro-1-(thiophen-3-yl)ethanone with (S)-tert-butanesulfinamide (Ellman’s auxiliary), followed by diastereoselective reduction.

Troubleshooting Guide: Low Diastereoselectivity (dr)

Issue: You are obtaining poor diastereomeric ratios (e.g., 70:30 dr) after the reduction step.

Diagnosis: The

Protocol Correction: Switch to a Chelation-Controlled or Open-Transition State specific reductant.

| Desired Isomer | Reagent System | Mechanism | Expected dr |

| (S,S)-Diastereomer | L-Selectride (Li-tri-sec-butylborohydride) in THF at -78°C | Non-chelation (Steric control) | >95:5 |

| (R,S)-Diastereomer | Chelation Control | >90:10 |

Step-by-Step Optimization:

-

Imine Formation: Reflux ketone and (S)-sulfinamide (1.2 equiv) with

(2.0 equiv) in dry THF. Crucial: The -

Cryogenic Reduction: Cool the sulfinimine solution to -78°C .

-

Reagent Addition: Add L-Selectride (1.5 equiv) slowly down the side of the flask to avoid localized warming.

-

Quench: Quench with saturated

at -78°C before warming. Warming the active boronate complex can induce epimerization.

Technical Insight: The bulky L-Selectride attacks from the face opposite the bulky tert-butyl group of the sulfinyl moiety. The

group orients away from the bulky borohydride, maximizing selectivity.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Recommended for: Scale-up (>100g), cost-efficiency, atom economy.

This method uses a Ruthenium or Rhodium catalyst to reduce the in situ generated imine or a pre-formed enamide.

Troubleshooting Guide: Catalyst Deactivation & Low Yield

Issue: The reaction stalls at 50% conversion, or ee drops significantly over time.

Diagnosis: Thiophene sulfur is poisoning the catalyst, or the imine is hydrolyzing due to trace water in the formic acid/TE mixture.

Protocol Correction: Use the Noyori-Ikariya Class catalysts with specific modifications for fluorinated substrates.

Recommended System:

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (The sulfonated diamine ligand is robust).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: DMF or DCM (Avoid alcohols if solvolysis is observed).

The "Thiophene Protocol":

-

Pre-formation: Do not try to form the imine in situ from the ketone and ammonia/formate. The

-ketone hydrate is stable and unreactive. You must synthesize the -

Scavengers: If using a homogeneous catalyst, ensure the thiophene starting material is free of thiol impurities.

-

Concentration: Run at high concentration (1.0 M). Higher substrate concentration outcompetes the catalyst-sulfur binding equilibrium.

Visualizing the Mechanism (DOT)

Caption: Cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation showing the competitive inhibition pathway by Thiophene sulfur coordination.

Module 3: Salt Resolution (The "Rescue" Method)

Recommended for: Polishing material with 80-90% ee up to >99% ee.

If catalytic methods plateau at 90% ee, chemical resolution is the standard industrial fix.

Protocol:

-

Acid Screen: The

group lowers the basicity of the amine ( -

Recommended Acids:

-

Dibenzoyl-L-tartaric acid (L-DBTA)

-

Camphorsulfonic acid (CSA)

-

Mandelic Acid

-

-

Solvent: Use iPrOH or EtOH/Water mixtures.

-

Procedure: Mix crude amine (1.0 equiv) with Acid (0.55 equiv) in refluxing solvent. Cool slowly to 0°C. Filter crystals. Free base a small sample to check ee. Recrystallize until >99% ee.

FAQ: Rapid Fire Troubleshooting

Q1: My

-

A: Do not use silica.

-imines hydrolyze rapidly on acidic silica. Use neutral alumina or, preferably, use the crude imine directly in the reduction step. If you used the Ellman method, the sulfinimine is stable enough for flash chromatography (EtOAc/Heptane).

Q2: Can I use biocatalysis (Transaminases)?

-

A: Yes. Codexis and other vendors have "Transaminase Kits." However,

ketones are often poor substrates for standard transaminases due to the steric/electronic mismatch. You would likely need an evolved variant (e.g., Vibrio fluvialis mutants). Expect slower reaction rates than non-fluorinated analogs.

Q3: Why is my yield low with

-

A: The

ketone forms a stable hemiaminal intermediate that refuses to eliminate water. Increase the temperature to reflux (THF) or switch to toluene (110°C) to force the equilibrium.

References

-

Ellman's Auxiliary General Protocol

-

Reduction of Trifluoromethyl Imines

- Prakash, G. K. S., & Olah, G. A. "Stereoselective Synthesis of -Trifluoromethyl Amines." Journal of Fluorine Chemistry, 2013.

-

Asymmetric Transfer Hydrogenation of Fluorinated Imines

-

Thiophene Tolerance in Catalysis

-

Glorius, F., et al. "Asymmetric Hydrogenation of Thiophenes."[6] Angewandte Chemie, 2012.

-

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 6. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for removing metal catalysts from amine products

Current Status: Operational Subject: Purification techniques for removing metal catalysts from amine products Ticket Priority: High (ICH Q3D Compliance Critical)

Introduction: The "Amine Competitor" Challenge

Welcome to the Advanced Purification Support Center. You are likely here because standard purification methods (crystallization, chromatography) have failed to lower your metal residuals (Pd, Pt, Rh, Ru) to compliant levels (<10 ppm).

The Core Problem: Amine products act as strong Lewis bases (ligands). In the context of Hard-Soft Acid-Base (HSAB) theory, your amine product competes with traditional adsorbents for the metal center.

-

Result: The metal "sticks" to your product rather than the purification media.

-

The Fix: You must introduce a "Super-Ligand"—a scavenger with a binding constant (

) orders of magnitude higher than your amine product.

This guide details three validated workflows to break the Metal-Amine bond.

Module 1: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates, final APIs, and rapid optimization. Mechanism: Chemisorption (Surface functionalization).

Solid-supported scavengers (functionalized silica or polymers) are the most effective solution for amines because they can be engineered to be "Softer" bases than your amine product, preferentially binding soft metals like Palladium.

Scavenger Selection Logic

Do not use standard silica or acidic scavengers (e.g., Sulfonic Acid functionalized), as these will protonate your amine product and trap it on the filter.

Recommended Functionalities for Amines:

| Scavenger Type | Functionality | Target Metals | Mechanism | Compatibility |

|---|---|---|---|---|

| Si-TMT | Trimercaptotriazine | Pd, Pt, Ru, Rh, Cu | Strong Chelation | Excellent for amines; non-acidic. |

| Si-Thiol | Propylthiol (-SH) | Pd, Pt, Ag, Hg | Coordination | Good general purpose; high loading. |

| Si-DMT | Dimercaptotriazine | Pd, Ru, Ir | Chelation | Higher affinity than Thiol; robust. |

| Si-TAA | Triamine Tetraacetate | Ni, Cu, Zn, Co | Chelation | Best for "Harder" metals (Ni, Cu). |

Experimental Protocol: Batch Mode Scavenging

This protocol is self-validating. If the color of the scavenger does not change (typically to dark grey/black), the metal exchange is not occurring.

-

Dissolution: Dissolve the crude amine product in a solvent where the product is soluble but the scavenger is not (THF, MeOH, EtOAc, DMF).

-

Note: Avoid coordinating solvents like Pyridine or DMSO if possible, as they compete with the scavenger.

-

-

Loading: Add 4–8 equivalents of scavenger relative to the residual metal content (NOT the initial catalyst loading).

-

Calculation: If you have 1000 ppm Pd in 10g product:

-

-

Incubation: Agitate (do not magnetically stir if using polymer beads to avoid grinding) at 40–50°C for 4–12 hours .

-

Why Heat? Breaking the Pd-Amine complex requires overcoming activation energy. Room temperature is often insufficient for amines.

-

-

Filtration: Filter through a 0.45µm pad (Celite or membrane) to remove the scavenger.

-

Wash: Wash the filter cake with the reaction solvent to recover entrained product.[1]

Visualization: Scavenger Decision Tree

Figure 1: Decision logic for selecting the correct scavenger functionality based on metal type and product chemistry.

Module 2: Chelation Extraction (The Bulk Solution)

Best For: Large-scale manufacturing (kg scale) where solid scavengers are too expensive. Mechanism: Partitioning via water-soluble super-ligands.

Simple water washes fail because the Pd-Amine complex is lipophilic. You must add a water-soluble chelator that strips the metal from the organic phase.

The "Active Wash" Protocol

Reagents:

-

N-Acetylcysteine (NAC): Excellent for Pd. Safe, inexpensive.

-

TMT-Na (Trimercaptotriazine Sodium Salt): Industrial standard for precipitating metals.

Step-by-Step:

-

Preparation: Dissolve the crude amine in a water-immiscible solvent (e.g., Toluene, DCM, or EtOAc).

-

Chelator Addition: Prepare a 5–10% aqueous solution of N-Acetylcysteine (adjust pH to neutral/slightly basic with NaOH to ensure the thiol is deprotonated and active).

-

Contact: Mix the organic and aqueous phases vigorously for 1–2 hours at 40°C.

-

Visual Cue: The aqueous layer often turns colored (yellow/red) as the metal transfers.

-

-

Separation: Separate phases. The metal moves to the aqueous layer (or precipitates at the interface).

-

Polishing: Perform a final brine wash to remove residual chelator.

Module 3: Adsorption (Activated Carbon)

Status: Not Recommended as Primary Method for Amines. Why: Activated carbon is non-selective. It binds by physisorption. Since amines are often polar and can H-bond, yield loss is high (10–30%), and Pd removal is often inconsistent (<50% efficiency) because the Pd-Amine complex is too stable.

When to use: Only as a final "polishing" step after Scavenging or Extraction, or if using specialized "Synthetic Carbon" (e.g., beads with defined porosity).

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Palladium levels are still >50 ppm.

Diagnosis: The Pd-Amine binding constant is likely higher than the Pd-Thiol constant at room temperature. Corrective Action:

-

Heat: Increase temperature to 50–60°C.

-

Switch Ligand: Move to Si-TMT or Si-DMT . The triazine backbone offers a "chelating bite" that monodentate thiols lack.

-

Solvent Swap: If you are in DMSO or Pyridine, the solvent is competing. Perform a solvent swap to Toluene or IPA before scavenging.

Q2: The scavenger is clogging my filter.

Diagnosis: Mechanical breakdown of silica or polymer beads due to magnetic stirring. Corrective Action:

-

Never use magnetic stir bars with functionalized silica/resins. The grinding action creates "fines."

-

Use: Overhead stirring or orbital shakers.

-

Fix: Add a layer of Celite on top of your filter paper before filtering.

Q3: Can I use these methods for GMP manufacturing?

Answer: Yes.

-

Silica Scavengers: Are widely accepted in GMP. They are insoluble and do not leach (if washed properly). Ensure you have a "Leachables/Extractables" statement from the vendor.

-

Regulatory: Document the removal efficiency to comply with ICH Q3D (Class 2B limit for Pd is typically 10 ppm for oral doses).

Visual Workflow: The Purification Pipeline

Figure 2: Integrated workflow for metal removal, differentiating between lab-scale (scavenger) and bulk-scale (extraction) approaches.

References

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2] Link

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3] Link

-

Rosso, V. W., et al. (1997).[4] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[4][5] Organic Process Research & Development.[3] Link

-

ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[6] Link

-

Biotage. (2023). Metal Scavenger User Guide: Strategies for Work-up and Purification.[6]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. WO2006048746A2 - Methods for the removal of heavy metals - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. biotage.com [biotage.com]

Technical Support Center: Stability of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine

Topic: Stability & Handling of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine under Acidic Conditions Document ID: TSC-2024-TFE-001 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Part 1: Technical Insight – The Chemical Dynamics

Why this molecule behaves differently than standard benzylamines.

To successfully handle 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine , you must understand the electronic "tug-of-war" occurring within the molecule. It is not a standard amine, nor is it a standard thiophene.

The Trifluoromethyl ( ) Effect: The "Basicity Sink"

The most critical operational parameter for this molecule is the drastic reduction in basicity caused by the

-

Standard Alkyl Amine pKa: ~10.5[1]

-

-CF

-

Mechanism: The strong electron-withdrawing inductive effect (

) of the

Operational Consequence: This molecule behaves more like an aniline or a pyridine than a standard aliphatic amine. Standard "bicarbonate washes" (pH ~8.5) will extract this amine into the organic layer, not the aqueous layer.

Thiophene Stability in Acid

Thiophenes are generally susceptible to acid-catalyzed polymerization (turning dark/tarry). However, in this specific scaffold, the

-

The Risk: Strong mineral acids (conc.

, -

The Shield: The adjacent

group exerts a deactivating inductive effect on the thiophene ring, reducing its nucleophilicity and making it more resistant to acid-catalyzed degradation than unsubstituted alkyl thiophenes.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I washed my reaction mixture with saturated to remove acid, but my product disappeared from the aqueous layer."

Diagnosis: Unintended Free-Basing due to Low pKa. Explanation: Because the pKa of the conjugate acid is ~5.5, the amine exists primarily as the free base at pH > 7.5. Saturated sodium bicarbonate (pH ~8.5) is basic enough to deprotonate the ammonium salt. Solution:

-

Recovery: Check your organic layer. The product is likely there.

-

Correct Protocol: If you need to keep the amine in the water phase (to wash away non-basic impurities), you must keep the pH below 4.0 . Use 1M HCl or 5% citric acid for washes.

Issue 2: "The oil turned black/dark red upon concentration with HCl."

Diagnosis: Acid-Catalyzed Thiophene Oligomerization or Oxidation.

Explanation: While the

-

Avoid Excess Strong Acid: Do not use large excesses of concentrated HCl. Use stoichiometric amounts (1.05 – 1.1 eq) of HCl in ether/dioxane.

-

Temperature Control: Never heat the acidic solution above 40°C.

-

Solvent Switch: If using HCl, ensure the solvent is anhydrous (e.g.,

, 1,4-dioxane) to precipitate the salt immediately, preventing prolonged solution-phase contact with acid.

Issue 3: "I cannot get the HCl salt to crystallize; it remains a gum."

Diagnosis: Hygroscopicity and Fluorine Lipophilicity.

Explanation: Fluorinated amine salts are often highly hygroscopic and can form "oils" rather than crystals in the presence of trace water. The high lipophilicity of the

-

The "Anti-Solvent" Trick: Dissolve the crude oil in a minimal amount of dry Ethanol or Methanol, then slowly add cold diisopropyl ether (IPE) or heptane with vigorous stirring.

-

Drying: The gum must be dried under high vacuum (< 1 mbar) for >12 hours to remove trapped solvent, which often triggers solidification.

Part 3: Validated Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Use this method to stabilize the amine for long-term storage.

-

Dissolution: Dissolve 1.0 g of the free base amine in 5 mL of anhydrous MTBE (Methyl tert-butyl ether) or Diethyl Ether . Cool to 0°C.

-

Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (anhydrous).

-

Note: Avoid aqueous HCl to prevent gum formation.

-

-

Precipitation: A white to off-white precipitate should form immediately.

-

Troubleshooting: If no solid forms, add n-Heptane dropwise until the solution turns cloudy, then store at -20°C for 4 hours.

-

-

Filtration: Filter the solid under a nitrogen blanket (hygroscopic!).

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Protocol B: pH-Dependent Extraction (Purification)

Use this method to separate the amine from neutral impurities without chromatography.

| Step | Action | Phase Location of Product | pH Condition |

| 1 | Dissolve crude in EtOAc and add 1M HCl . Shake. | Aqueous Layer ( | pH < 2 |

| 2 | Separate layers. Discard Organic (removes neutrals). | Aqueous | pH < 2 |

| 3 | Add fresh EtOAc to the Aqueous layer. | Aqueous | pH < 2 |

| 4 | Slowly add Sat. | Moves to Organic ( | Adjust to pH ~9 |

| 5 | Separate. Dry Organic over | Organic | pH ~9 |

Part 4: Visualizing the Chemistry

The following diagram illustrates the stability windows and degradation pathways.

Caption: Stability landscape of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine. Note the reversible salt formation window vs. irreversible degradation pathways.

Part 5: References

-

Electronic Effects of Trifluoromethyl Groups:

-

Synthesis & Stability of

-CF-